N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide
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Overview
Description
Axitinib is a small molecule tyrosine kinase inhibitor developed by Pfizer. It is primarily used for the treatment of advanced renal cell carcinoma after the failure of one prior systemic therapy. Axitinib works by selectively inhibiting vascular endothelial growth factor receptors, which play a crucial role in tumor growth and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Axitinib can be synthesized through a multi-step process. One common method involves the reaction of 6-iodo-3-formyl-1H-indazole with N-methyl-2-sulfanylbenzamide in the presence of palladium chloride, cesium carbonate, and a phosphine ligand under nitrogen atmosphere. The reaction is carried out in dimethylformamide at 80°C for 12 hours, followed by crystallization and purification steps .
Industrial Production Methods
Industrial production of axitinib involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Axitinib undergoes various chemical reactions, including:
Oxidation: Axitinib can be oxidized under specific conditions, leading to the formation of sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert axitinib to its corresponding amine derivatives.
Substitution: Axitinib can undergo nucleophilic substitution reactions, particularly at the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
Axitinib has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of tyrosine kinase inhibitors and their interactions with receptors.
Biology: Investigated for its effects on cellular signaling pathways and angiogenesis.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Axitinib exerts its effects by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3). By blocking these receptors, axitinib prevents the signaling pathways that promote angiogenesis, tumor growth, and metastasis. This inhibition leads to reduced blood vessel formation in tumors, thereby limiting their growth and spread .
Comparison with Similar Compounds
Axitinib is often compared with other tyrosine kinase inhibitors such as sunitinib and vorolanib. While all three compounds inhibit vascular endothelial growth factor receptors, axitinib is unique in its higher potency and selectivity for VEGFR-1, VEGFR-2, and VEGFR-3. Additionally, axitinib has a more favorable toxicity profile and a broader spectrum of activity compared to sunitinib and vorolanib .
Similar Compounds
Sunitinib: Another tyrosine kinase inhibitor used for renal cell carcinoma and gastrointestinal stromal tumors.
Vorolanib: A tyrosine kinase inhibitor investigated for its anti-angiogenic effects in various cancers.
Properties
Molecular Formula |
C22H26N4OS |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide |
InChI |
InChI=1S/C22H26N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-9,12-13,16-17,19-20,25-26H,10-11,14H2,1H3,(H,23,27) |
InChI Key |
WICCAGAZHWRAGE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2CCC3C(C2)NNC3C=CC4=CC=CC=N4 |
Origin of Product |
United States |
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